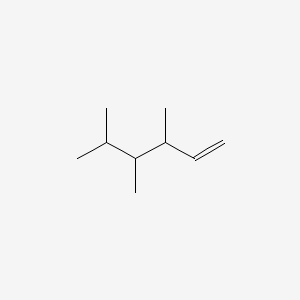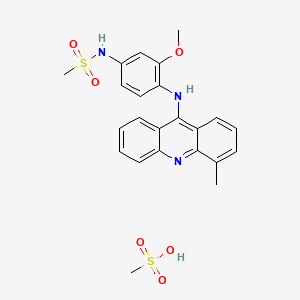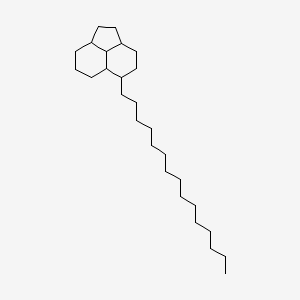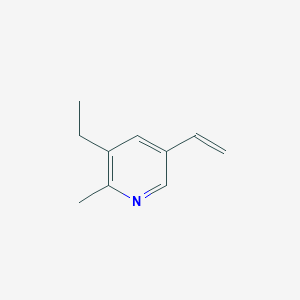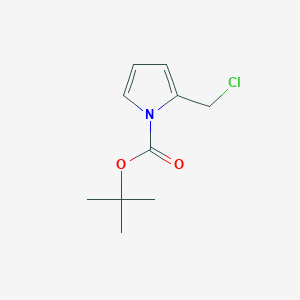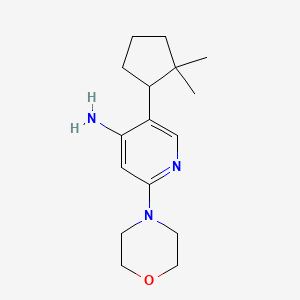
5-(2,2-dimethylcyclopentyl)-2-(4-morpholinyl)-4-Pyridinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,2-dimethylcyclopentyl)-2-(4-morpholinyl)-4-Pyridinamine is a synthetic organic compound that belongs to the class of pyridinamine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-dimethylcyclopentyl)-2-(4-morpholinyl)-4-Pyridinamine typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, various substituents are introduced through electrophilic or nucleophilic substitution reactions.
Introduction of the Cyclopentyl Group: The 2,2-dimethylcyclopentyl group can be introduced via alkylation reactions using appropriate cyclopentyl halides.
Morpholine Substitution: The morpholine ring is often introduced through nucleophilic substitution reactions, where a halogenated pyridine intermediate reacts with morpholine under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring or the cyclopentyl group.
Reduction: Reduction reactions could be used to modify the pyridine ring or other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
科学研究应用
Chemistry: As a building block for more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes or receptors.
Medicine: Potential therapeutic applications, including as an inhibitor of specific pathways involved in diseases.
Industry: Used in the synthesis of other compounds or as a reagent in chemical processes.
作用机制
The mechanism of action for 5-(2,2-dimethylcyclopentyl)-2-(4-morpholinyl)-4-Pyridinamine would involve its interaction with specific molecular targets. This could include:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Receptor Interaction: Acting as an agonist or antagonist at specific receptors.
Pathway Modulation: Affecting signaling pathways involved in cellular processes.
相似化合物的比较
Similar Compounds
4-Aminopyridine: Known for its use in treating multiple sclerosis.
2-Methyl-4-pyridinamine: Studied for its potential biological activities.
Uniqueness
5-(2,2-dimethylcyclopentyl)-2-(4-morpholinyl)-4-Pyridinamine is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to similar compounds.
For precise and detailed information, consulting specific scientific literature and databases is recommended
属性
分子式 |
C16H25N3O |
|---|---|
分子量 |
275.39 g/mol |
IUPAC 名称 |
5-(2,2-dimethylcyclopentyl)-2-morpholin-4-ylpyridin-4-amine |
InChI |
InChI=1S/C16H25N3O/c1-16(2)5-3-4-13(16)12-11-18-15(10-14(12)17)19-6-8-20-9-7-19/h10-11,13H,3-9H2,1-2H3,(H2,17,18) |
InChI 键 |
REQAPONIJXWNFI-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCCC1C2=CN=C(C=C2N)N3CCOCC3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


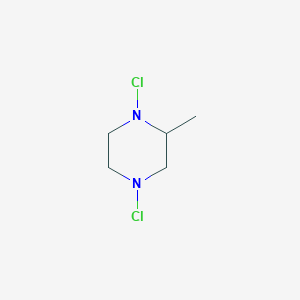

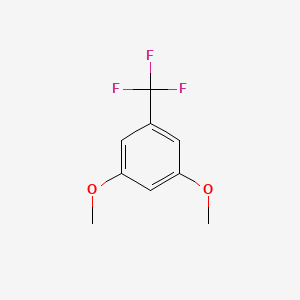


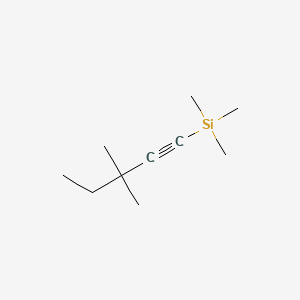
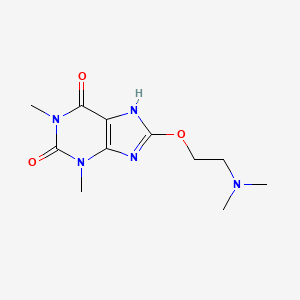
![2-(7-(Mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13949658.png)
